molecular formula C20H13FN2O2 B2809612 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 477499-44-8

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2809612
CAS No.: 477499-44-8
M. Wt: 332.334
InChI Key: XWYRXFWHYWDQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities.

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide has a wide range of scientific research applications:

Future Directions

The future directions for “N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar benzoxazole derivatives. These activities include antifungal, anti-inflammatory, antitumor, and anti-HIV activities .

Preparation Methods

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids under specific reaction conditions. One common method includes the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux . Industrial production methods often employ nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and efficiency .

Chemical Reactions Analysis

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Comparison with Similar Compounds

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide can be compared with other benzoxazole derivatives such as:

  • 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino)phenol
  • N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide
  • N-[3-(benzimidazol-2-ylamino)phenyl]amine

These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications .

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-14-11-9-13(10-12-14)19(24)22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYRXFWHYWDQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.